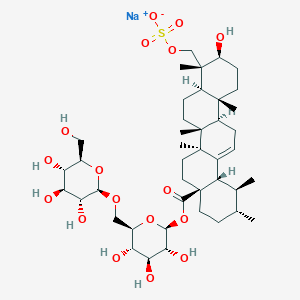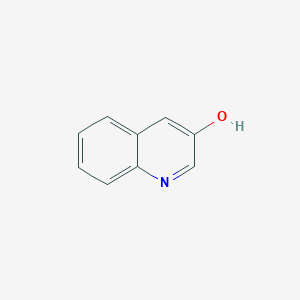
3-Hidroxiquinolina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Hydroxyquinoline and its derivatives has been the subject of various studies, indicating different methods to achieve this compound efficiently. The PhI(OCOCF3)2-mediated cyclization of o-(1-alkynyl)benzamides represents a metal-free approach to synthesize 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones, through an intramolecular cyclization followed by oxidative hydroxylation (Yang et al., 2015). Similarly, a one-pot synthesis process from N-phenylacetoacetamide via PhI(OCOCF3)2-mediated α-hydroxylation and H2SO4-promoted intramolecular cyclization has been developed for 3-hydroxyquinolin-2(1H)-ones, showcasing a clean and efficient synthesis route (Yuan et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-Hydroxyquinoline derivatives has been elucidated through various analytical techniques. For example, the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone provided structural insights through NMR and MS, highlighting the importance of structural analysis in understanding the compound’s properties (Wei-yi, 2006).
Chemical Reactions and Properties
The reactivity of 3-Hydroxyquinoline derivatives towards various chemical reactions has been extensively studied. For instance, novel 3-hydroxyquinolin-4(1H)-ones have shown potential cytotoxic activity and fluorescence properties, indicating their significance in medicinal chemistry and material science (Kadrić et al., 2014).
Physical Properties Analysis
The physical properties of 3-Hydroxyquinoline derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application potential. Research into 8-Hydroxyquinoline-substituted compounds has explored their pH-sensing properties, demonstrating the impact of molecular structure on fluorescence properties (Chen et al., 2011).
Chemical Properties Analysis
The chemical properties of 3-Hydroxyquinoline, including its acidity, basicity, and reactivity towards other chemical species, are essential for its application in chemical syntheses and biological studies. Phosphine-mediated redox cyclization has provided a new method for synthesizing 3-Hydroxyquinoline-4(1H)-ones under neutral conditions, illustrating the versatility of this compound in organic synthesis (Dutta & Ramasastry, 2022).
Aplicaciones Científicas De Investigación
Preparación de 3-Hidroxiquinolinas
La preparación de 3-Hidroxiquinolinas implica la oxidación directa de sales de dihidroquinolinio . Este proceso es significativo porque permite la creación de sales de 3,4-dihidroquinolinio funcionalizadas a partir de la reacción de la sal de arilazotio con el alqueno en una solución de nitrilo .
Propiedades Terapéuticas
Se sabe que las 3-Hidroxiquinolinas son bloques de construcción versátiles en la preparación de pequeñas moléculas con diversas propiedades terapéuticas . Por ejemplo, Talnetant es un posible antagonista del receptor de neuroquinina 3 que se utiliza principalmente en el síndrome del intestino irritable y los trastornos psicóticos .
Inhibidores de la transcriptasa inversa del VIH-1
Las 3-Hidroxiquinolinas se han estudiado como inhibidores selectivos de la transcriptasa inversa del VIH-1 . Esto los hace valiosos en el desarrollo de tratamientos para el VIH.
Agentes antialérgicos
Las 3-Hidroxiquinolinas se han utilizado como agentes antialérgicos . Uno de esos agentes es TA-270, que se ha estudiado por su potencial para tratar las alergias .
Antioxidantes e inhibidores de la D-aminoácido oxidasa
Las 3-Hidroxiquinolinas se han utilizado como antioxidantes e inhibidores de la D-aminoácido oxidasa . Estas propiedades las hacen útiles en una variedad de aplicaciones relacionadas con la salud.
Bloques de construcción en materiales funcionales
Las 3-Hidroxiquinolinas se han utilizado como bloques de construcción en materiales funcionales . Esto destaca su versatilidad y su amplia gama de aplicaciones.
Actividad antifúngica
La 8-HQ mono-cloro- y mono-bromo-sustituida en las posiciones 2-, 3-, 4-, 5-, 6- y 7 mostró actividad antifúngica contra Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride y Trichophyton mentagrophytes
Mecanismo De Acción
Target of Action
3-Hydroxyquinoline, similar to other quinoline derivatives, exhibits a broad range of biological activities . The primary targets of 3-Hydroxyquinoline are often metal ions such as Mn 2+, Zn 2+, and Cu 2+ which are vital for bacterial growth . It also targets the D-amino acid oxidase (DAAO) enzyme .
Mode of Action
3-Hydroxyquinoline interacts with its targets primarily through chelation of metal ions, disrupting metal homeostasis in bacterial cells . This compound can readily transport Fe (III) across the bacterial cell membrane and deliver iron into the bacterial cell, thus combining the bactericidal activity of iron with the metal chelating effect of 3-Hydroxyquinoline to kill bacteria .
Biochemical Pathways
The action of 3-Hydroxyquinoline affects several biochemical pathways. For instance, it has been shown to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . It also disrupts metal homeostasis in bacterial cells, affecting their growth and survival . Furthermore, it has been found to stimulate M1-like macrophage polarization of RAW 264.7 cells to kill bacteria internalized in such macrophages .
Pharmacokinetics
It’s known that the structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . More research is needed to fully understand the ADME properties of 3-Hydroxyquinoline.
Result of Action
The result of 3-Hydroxyquinoline’s action is the inhibition of bacterial growth and survival. It achieves this by disrupting metal homeostasis in bacterial cells and by stimulating M1-like macrophage polarization to kill bacteria . It also exhibits a synergistic effect with both ciprofloxacin and imipenem, showing potential for combination therapies with topical and systemic antibiotics for more serious infections .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
quinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQDNMHUOLMLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206727 | |
| Record name | 3-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
580-18-7 | |
| Record name | 3-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12PZ582CI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 3-Hydroxyquinoline is C9H7NO, and its molecular weight is 145.16 g/mol.
A: 3-Hydroxyquinoline derivatives have been characterized using various spectroscopic methods including 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the structure and bonding within the molecule.
ANone: Several methods exist for synthesizing 3-Hydroxyquinolines and their derivatives:
- Direct oxidation of dihydroquinolinium salts: Aryldiazonium salts react with alkenes in nitrile solutions to yield functionalized 3,4-dihydroquinolinium salts, which can be further oxidized to 3-Hydroxyquinolines. []
- Decarboxylation of quinoline-4-carboxylic acid derivatives: This method provides access to a series of 3-Hydroxyquinoline derivatives. []
- Reaction of aniline compounds with halo-oxirane compounds: This approach utilizes readily available starting materials and a simple reaction sequence. []
- Phosphine-mediated redox cyclization: This method offers a neutral alternative to acidic or basic conditions for synthesizing 3-Hydroxyquinolin-4(1H)-ones. []
A: The 3-hydroxy group significantly impacts the reactivity of quinoline. For instance, it directs the addition of ammonia to the triple bond in hydroxy-3,4-didehydropyridine intermediates during the amination of bromohydroxypyridines. [] It can also be replaced by an amino group upon reaction with inorganic thiocyanates in the presence of ammonium or alkylammonium ions. []
ANone: Yes, 3-Hydroxyquinoline derivatives can undergo different rearrangements:
- Smiles Rearrangement: 2-(2′-Nitrobenzoyl) derivatives of certain 1,3-diketones cyclize to 2-acyl-3-hydroxyquinolines via a Smiles rearrangement under basic conditions. []
- Pinacol Rearrangement: cis-3-Alkyl/aryl-3,4-dihydro-3,4-dihydroxyquinolin-2(1H)-ones, derived from the reduction of 3-alkyl/aryl-3-hydroxyquinoline-2,4-diones, undergo pinacol rearrangement upon treatment with concentrated H2SO4 to give 4-alkyl/aryl-3-hydroxyquinolin-2(1H)-ones. []
ANone: Yes, certain 3-Hydroxyquinoline derivatives exhibit promising biological activities:
- Antibacterial activity: 4-Amidoaralkyl-3-hydroxyquinolines, synthesized using a ZnO nanoparticle-catalyzed multicomponent reaction, display significant antibacterial activity against Staphylococcus aureus and Escherichia coli. []
- Anticancer activity: 3-Hydroxyquinoline-4(1H)-one derivatives with substituted phenyl groups at the 2-position and carboxamide groups at the 5-position exhibit cytotoxic activity against various cancer cell lines. []
- Antioxidant activity: Several 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acid derivatives demonstrate antioxidant properties in the ABTS assay. []
A: Yes, Aurachins A and B are alkaloids containing a 3-hydroxyquinoline N-oxide core. Their total syntheses have been achieved utilizing efficient synthetic strategies. [] Quinomycins, a class of cyclic oligopeptide antibiotics, also feature either a quinoxaline-2-carboxy or 3-hydroxyquinoline-2-carboxy group, contributing to their DNA-intercalating and tumor-inhibiting properties. []
A: The structure-activity relationship (SAR) studies on various 3-Hydroxyquinoline derivatives suggest that modifications at specific positions can significantly affect their biological activity, potency, and selectivity. [, , ] For example, the substituents on the phenyl and carboxamide groups in 3-hydroxyquinoline-4(1H)-one derivatives influence their cytotoxic activity. [] Similarly, the presence of methyl groups in quinoline can impact its tumor-initiating potential. []
A: Studies on quinoline, a related compound, show that CYP2E1 is the primary cytochrome P450 enzyme involved in 3-hydroxyquinoline formation in human liver microsomes. [] This suggests that 3-Hydroxyquinoline might be a metabolite of quinoline in biological systems.
A: While specific information on the environmental impact of 3-Hydroxyquinoline is limited in the provided research, the metabolism of related compounds like quinoline and 6,7-DMQ by rainbow trout highlights the potential for bioaccumulation and biotransformation of such compounds in aquatic ecosystems. [, ] Further investigation into the ecotoxicological effects and degradation pathways of 3-Hydroxyquinoline is crucial for assessing its overall environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
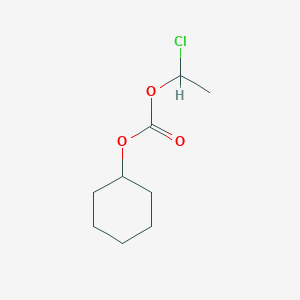





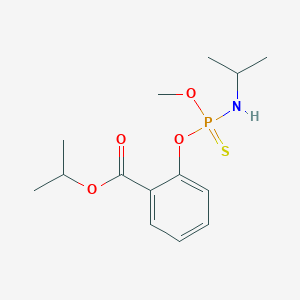
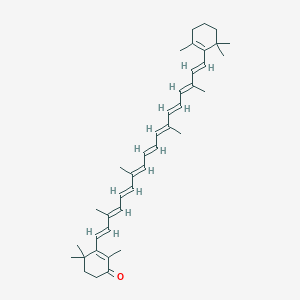
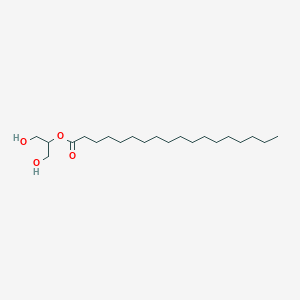
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)


